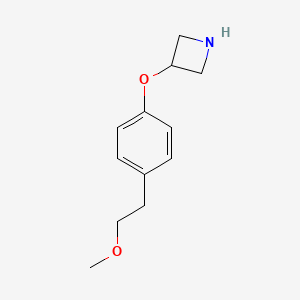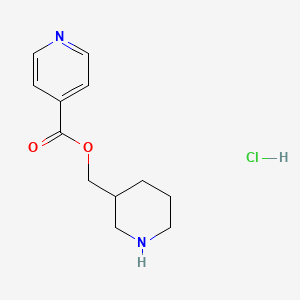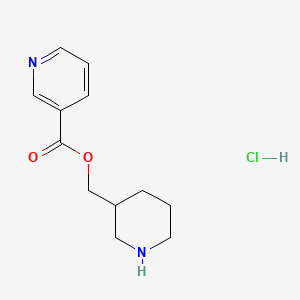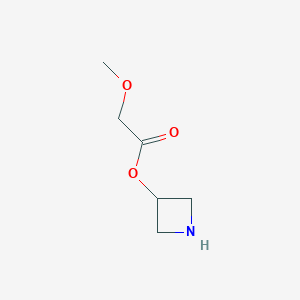![molecular formula C12H17ClINO B1394768 4-[(4-Iodophenoxy)methyl]piperidine hydrochloride CAS No. 1219961-18-8](/img/structure/B1394768.png)
4-[(4-Iodophenoxy)methyl]piperidine hydrochloride
説明
“4-[(4-Iodophenoxy)methyl]piperidine hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been reviewed in several papers .Molecular Structure Analysis
The molecular structure of “4-[(4-Iodophenoxy)methyl]piperidine hydrochloride” is similar to that of 4-(4-methoxyphenoxy)piperidine hydrochloride . The molecular formula is C12H17ClINO .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .科学的研究の応用
Radiolabeled Probes for σ Receptors
Halogenated 4-(phenoxymethyl)piperidines, including iodinated ligands, have been explored as potential σ receptor ligands. These compounds, when labeled with radioisotopes like Iodine-123, show high uptake and good retention in various organs, indicating their usefulness in in vivo tomographic studies of σ receptors. One such study conducted on rats showed that these ligands bind specifically to σ receptors in the brain, lung, kidney, and heart, among other organs, suggesting their potential as radiolabeled probes for imaging σ receptors (Waterhouse et al., 1997).
Synthesis and Molecular Structure
The synthesis of halogenated 4-(phenoxymethyl)piperidines and their variants, including those with iodine substitutions, have been documented. The molecular structure of these compounds has been characterized using techniques such as single-crystal X-ray diffraction, FTIR spectroscopy, and NMR. This research provides valuable insights into the structural properties that influence the biological activity and receptor binding affinities of these compounds (Szafran et al., 2007).
Neuroprotectant Properties
Some derivatives of 4-(phenoxymethyl)piperidines, like 1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, have been identified as potent N-methyl-D-aspartate (NMDA) antagonists. They demonstrate neuroprotective properties by protecting neurons from glutamate toxicity. This suggests potential applications in treating neurological conditions and brain injuries (Chenard et al., 1995).
Antimicrobial and Antioxidant Potential
Research into the antimicrobial and antioxidant properties of piperidine derivatives, including 4-[(4-Iodophenoxy)methyl]piperidine hydrochloride, indicates potential applications in these areas. Studies have evaluated the efficacy of these compounds against various microbial strains and their ability to scavenge free radicals (Harini et al., 2014).
Applications in CO2 Absorption
Functionalized piperidine derivatives, including those with structural variations similar to 4-[(4-Iodophenoxy)methyl]piperidine hydrochloride, have been studied for their CO2 absorption characteristics. These studies focus on the reaction between CO2 and these compounds, assessing their potential in carbon capture technologies (Robinson et al., 2011).
作用機序
While the exact mechanism of action for “4-[(4-Iodophenoxy)methyl]piperidine hydrochloride” is not specified, related compounds such as methylphenidate have been shown to act as norepinephrine and dopamine reuptake inhibitors (NDRIs), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .
Safety and Hazards
While specific safety and hazard information for “4-[(4-Iodophenoxy)methyl]piperidine hydrochloride” is not available, related compounds such as 4-Piperidone have been labeled with hazard statements H315, H319, H335, indicating that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
4-[(4-iodophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO.ClH/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOMENUSDUCXRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=C(C=C2)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Iodophenoxy)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1394689.png)
![3-[2-(2-Ethoxyethoxy)ethyl]pyrrolidine](/img/structure/B1394691.png)
![3-[3-(Benzyloxy)propyl]pyrrolidine](/img/structure/B1394695.png)



![3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394701.png)
![3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine](/img/structure/B1394702.png)
![3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1394704.png)
![3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394706.png)
![3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394708.png)